5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride
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Overview
Description
5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O3S. It is a derivative of benzene, featuring a sulfonyl chloride group, a hydroxyl group, and a chlorine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the hydroxyl group may be oxidized to a carbonyl group or reduced to a methylene group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives of the original compound .
Scientific Research Applications
5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzenesulfonyl chloride: Lacks the methyl group, resulting in different reactivity and applications.
2-Hydroxy-3-methylbenzenesulfonyl chloride: Lacks the chlorine atom, affecting its electrophilic properties.
5-Chloro-3-methylbenzenesulfonyl chloride: Lacks the hydroxyl group, altering its chemical behavior.
Uniqueness
5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of all three functional groups (chlorine, hydroxyl, and sulfonyl chloride) on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C7H6Cl2O3S |
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Molecular Weight |
241.09 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O3S/c1-4-2-5(8)3-6(7(4)10)13(9,11)12/h2-3,10H,1H3 |
InChI Key |
MGAJWIHTBHDEBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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